molecular formula C6H11Cl3N4S B1492688 4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride CAS No. 2098088-59-4

4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride

Cat. No.: B1492688
CAS No.: 2098088-59-4
M. Wt: 277.6 g/mol
InChI Key: WKGVEELZFOAHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidinyl derivative. One common synthetic route includes the reaction of 3-aminopyrrolidine with 4-chloro-1,2,5-thiadiazol-3-amine under specific conditions, such as the presence of a suitable solvent and temperature control.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride may be used to study the interactions of thiadiazoles with biological targets. It can serve as a probe to investigate the biological activity of similar compounds.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Chloro-N-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-amine dihydrochloride

  • 4-Chloro-N-(pyrrolidin-2-yl)-1,2,5-thiadiazol-3-amine dihydrochloride

  • 4-Chloro-N-(piperidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride

Uniqueness: 4-Chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidin-3-yl group. This structural feature distinguishes it from other thiadiazoles and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-pyrrolidin-3-yl-1,2,5-thiadiazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4S.2ClH/c7-5-6(11-12-10-5)9-4-1-2-8-3-4;;/h4,8H,1-3H2,(H,9,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGVEELZFOAHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NSN=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride
Reactant of Route 3
4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride
Reactant of Route 5
4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride
Reactant of Route 6
4-chloro-N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.